![molecular formula C12H14ClNOS B2639158 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-56-6](/img/structure/B2639158.png)
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Description
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7CP-BTO) is a heterocyclic compound belonging to the benzothiazepine family of compounds. 7CP-BTO is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is widely used in scientific research for its anti-inflammatory and analgesic properties. 7CP-BTO has been studied for its potential therapeutic applications in numerous diseases and conditions, including cancer, arthritis, and cardiovascular disease.
Scientific Research Applications
Pharmacokinetic Properties and Comparison with Other Benzodiazepines
A significant aspect of 7-chloro derivatives, especially in the context of midazolam, is their distinctive pharmacokinetic profile. Studies comparing midazolam with diazepam (a 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one) highlight midazolam's shorter duration of action, attributed to its pharmacokinetic properties. This aspect is crucial in clinical settings, impacting the drug's utility and effects on circulation and respiration during anesthesia. Midazolam, due to its water-soluble nature and unique pharmacokinetic profile, offers potential advantages over its predecessors, especially in inducing and maintaining anesthesia, and managing the cardiovascular responses during surgeries (Langrehr & Erdmann, 1981). This underscores the importance of understanding the pharmacokinetic nuances of 7-chloro derivatives for their optimized application in medical procedures.
Neurophysiological Effects and Measurement Techniques
The neurophysiological impacts of 7-chloro derivatives are evident in their influence on the averaged photopalpebral reflex (PPR), a metric reflecting the brain's response to visual stimuli. Investigations into 7-chloro-5-(2-fluorophenyl)-1-methyl-1 H, 1·4-benzodiazepin-2(3 H)-one (ID-540) showcase its ability to modulate PPR, indicating potential applications in understanding and possibly treating neurological conditions. The correlation between PPR latency and serum levels of the drug underscores the drug's impact on neurophysiological functions and the potential utility of PPR as a predictive tool for the clinical effects of psychotropic substances (Tanaka, Isozaki, Inanaga, & Ogawa, 1978).
properties
IUPAC Name |
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVRGQQATGKEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
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